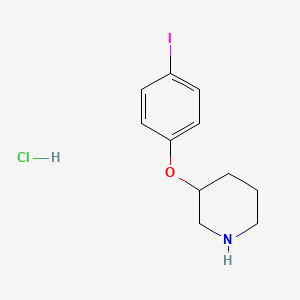

3-(4-Iodophenoxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-(4-iodophenoxy)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQFWUIDZHNTAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=C(C=C2)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-Iodophenoxy)piperidine Hydrochloride

This guide provides a comprehensive overview of the synthesis and characterization of 3-(4-Iodophenoxy)piperidine hydrochloride, a key building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the practical and theoretical considerations of its preparation and rigorous analytical validation.

Introduction: The Significance of the Aryl Piperidine Ether Moiety

The 3-(4-Iodophenoxy)piperidine scaffold is a privileged structure in medicinal chemistry. The piperidine ring, a ubiquitous feature in many natural products and synthetic drugs, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The aryl ether linkage provides a versatile handle for modulating a compound's electronic and steric properties, which is crucial for optimizing interactions with biological targets. The iodine atom on the phenyl ring serves as a valuable synthetic handle for further functionalization, most notably through transition metal-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.

This guide will detail a robust and reproducible synthetic route to 3-(4-Iodophenoxy)piperidine hydrochloride, followed by a comprehensive analytical workflow to ensure its identity, purity, and quality.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The key disconnection lies at the ether linkage, leading back to two primary starting materials: a protected 3-hydroxypiperidine and 4-iodophenol. The piperidine nitrogen must be protected during the etherification to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a range of reaction conditions and its facile removal under acidic conditions, which conveniently allows for the in-situ formation of the final hydrochloride salt.

Caption: Retrosynthetic analysis of 3-(4-Iodophenoxy)piperidine hydrochloride.

Synthesis of 3-(4-Iodophenoxy)piperidine Hydrochloride

The synthesis is a three-step process: protection of 3-hydroxypiperidine, formation of the aryl ether, and deprotection with concurrent salt formation.

Step 1: N-Boc Protection of 3-Hydroxypiperidine

The initial step involves the protection of the secondary amine of 3-hydroxypiperidine with a tert-butyloxycarbonyl (Boc) group. This is a standard and high-yielding reaction.

Protocol:

-

To a stirred solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water at 0 °C, add a base such as sodium bicarbonate or triethylamine (2.0-2.5 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup. If using a biphasic system, separate the organic layer. If using a single solvent, remove it under reduced pressure and partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford N-Boc-3-hydroxypiperidine, which is often a solid and can be used in the next step without further purification if of sufficient purity.

Causality of Experimental Choices:

-

Base: The base is crucial to neutralize the acidic proton of the amine, facilitating its nucleophilic attack on the Boc anhydride. Sodium bicarbonate is a mild and inexpensive choice for aqueous systems, while triethylamine is suitable for anhydrous conditions.

-

Solvent: Dichloromethane is a good choice for its ability to dissolve both starting materials and its ease of removal. A biphasic system with water can be advantageous for reactions with hydrochloride salts of amines.

-

Temperature: The reaction is initiated at 0 °C to control the initial exotherm of the reaction between the amine and Boc anhydride.

Step 2: Aryl Ether Formation

The formation of the C-O bond between N-Boc-3-hydroxypiperidine and 4-iodophenol can be achieved through several methods. The two most common and effective are the Mitsunobu reaction and the Ullmann condensation.

The Mitsunobu reaction is a powerful and generally high-yielding method for forming esters and ethers with inversion of stereochemistry at the alcohol carbon (though in this case, the starting alcohol is prochiral)[1]. It proceeds under mild, neutral conditions.

Protocol:

-

To a solution of N-Boc-3-hydroxypiperidine (1.0 eq), 4-iodophenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate as byproducts. Purification is typically achieved by column chromatography on silica gel.

Causality of Experimental Choices:

-

Reagents: Triphenylphosphine and DEAD/DIAD form a phosphonium salt in situ, which activates the hydroxyl group of the alcohol for nucleophilic attack by the phenoxide.

-

Anhydrous Conditions: The reagents are sensitive to water, which can lead to unwanted side reactions and reduced yields.

-

Inert Atmosphere: This prevents the oxidation of triphenylphosphine.

-

Purification: Column chromatography is necessary to remove the non-polar byproducts from the desired product.

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution that is particularly useful for forming aryl ethers[2]. While it often requires higher temperatures than the Mitsunobu reaction, it can be a more economical choice for larger-scale syntheses.

Protocol:

-

To a mixture of N-Boc-3-hydroxypiperidine (1.2 eq), 4-iodophenol (1.0 eq), a copper(I) catalyst such as copper(I) iodide (CuI, 0.1-0.2 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a ligand such as L-proline or 1,10-phenanthroline (0.2 eq).

-

Heat the reaction mixture to 100-140 °C under an inert atmosphere for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Causality of Experimental Choices:

-

Catalyst and Ligand: The copper catalyst is essential for the C-O bond formation. The ligand enhances the solubility and reactivity of the copper catalyst.

-

Base: A strong base is required to deprotonate the phenol, generating the nucleophilic phenoxide.

-

High Temperature: The Ullmann condensation typically requires thermal energy to proceed at a reasonable rate.

-

Solvent: A high-boiling polar aprotic solvent is necessary to achieve the required reaction temperature and to dissolve the ionic intermediates.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

The final step is the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved in a single step using acidic conditions.

Protocol:

-

Dissolve the purified N-Boc-3-(4-iodophenoxy)piperidine (1.0 eq) in a suitable organic solvent such as 1,4-dioxane, methanol, or ethyl acetate.

-

Add a solution of hydrogen chloride (HCl) in the chosen solvent (e.g., 4M HCl in dioxane, 2-4 eq).

-

Stir the mixture at room temperature for 1-4 hours. The hydrochloride salt will often precipitate out of the solution.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Collect the solid product by filtration, wash with a cold non-polar solvent like diethyl ether or hexane to remove any non-polar impurities, and dry under vacuum to yield 3-(4-Iodophenoxy)piperidine hydrochloride as a solid.

Causality of Experimental Choices:

-

Acid: A strong acid is required to cleave the Boc group. Gaseous HCl dissolved in an organic solvent is ideal as it provides an anhydrous environment and the resulting hydrochloride salt often has good crystallinity and is easily isolated. Trifluoroacetic acid (TFA) can also be used, but would require a subsequent salt exchange to obtain the hydrochloride[3].

-

Solvent: The choice of solvent can influence the precipitation of the final product. Dioxane and diethyl ether are common choices.

Caption: Synthetic workflow for 3-(4-Iodophenoxy)piperidine hydrochloride.

Characterization of 3-(4-Iodophenoxy)piperidine Hydrochloride

Rigorous characterization is essential to confirm the structure and purity of the final compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals include those for the piperidine ring protons, the aromatic protons, and the N-H proton of the hydrochloride salt. The aromatic protons will appear as two doublets in the range of δ 6.5-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring. The piperidine protons will appear as a series of multiplets in the upfield region (δ 1.5-4.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the iodine will be shifted to a lower field compared to the other aromatic carbons. The carbon atoms of the piperidine ring will appear in the range of δ 20-70 ppm.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| 9.0-10.0 (br s, 2H) | N-H₂⁺ |

| 7.6-7.8 (d, 2H) | Ar-H (ortho to I) |

| 6.7-6.9 (d, 2H) | Ar-H (ortho to O) |

| 4.5-4.7 (m, 1H) | CH-O |

| 3.0-3.5 (m, 4H) | CH₂-N |

| 1.8-2.2 (m, 4H) | CH₂-CH₂ |

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-(4-Iodophenoxy)piperidine, electrospray ionization (ESI) in positive ion mode is suitable. The expected molecular ion peak [M+H]⁺ for the free base (C₁₁H₁₄INO) would be at m/z 304.0. The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound. A reversed-phase method is typically employed.

Protocol:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 220-260 nm.

-

Purity Assessment: The purity is determined by the area percentage of the main peak.

Caption: Analytical workflow for the characterization of the final product.

Safety Considerations

-

Piperidine and its derivatives: Piperidine is a flammable and toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood[4][5].

-

Reagents: Many of the reagents used in the synthesis, such as DEAD/DIAD, triphenylphosphine, and strong acids, are hazardous. Consult the safety data sheet (SDS) for each reagent before use.

-

Final Compound: The toxicological properties of 3-(4-Iodophenoxy)piperidine hydrochloride may not be fully characterized. It should be handled with care as a potentially hazardous substance.

Conclusion

The synthesis and characterization of 3-(4-Iodophenoxy)piperidine hydrochloride can be achieved through a reliable and well-established synthetic sequence. The choice between the Mitsunobu reaction and the Ullmann condensation for the key etherification step will depend on factors such as scale, cost, and available equipment. Rigorous analytical characterization using NMR, MS, and HPLC is crucial to ensure the identity and purity of the final product, which is a valuable intermediate for the synthesis of novel bioactive molecules. This guide provides a solid foundation for researchers to confidently prepare and validate this important chemical entity.

References

- CN105439939A - Synthetic method of (S)

- CN105274160A - Method for preparing (S)

-

Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed. (URL: [Link])

-

Mitsunobu Reaction - Organic Chemistry Portal. (URL: [Link])

-

Boc De-protection : r/Chempros - Reddit. (URL: [Link])

-

Ullmann condensation - Wikipedia. (URL: [Link])

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL: [Link])

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. (URL: [Link])

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. (URL: [Link])

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

-

Safety Data Sheet: Piperidine - Carl ROTH. (URL: [Link])

- CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google P

-

ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (URL: [Link])

-

Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis - PubMed. (URL: [Link])

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (URL: [Link])

-

Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (URL: [Link])

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (URL: [Link])

-

The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospr - Glen Jackson - West Virginia University. (URL: [Link])

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. (URL: [Link])

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (URL: [Link])

-

Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (URL: [Link])

Sources

In-Depth Technical Guide: Physicochemical Properties of 3-(4-Iodophenoxy)piperidine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and handling of 3-(4-Iodophenoxy)piperidine hydrochloride (CAS No. 1220018-86-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data to facilitate its application as a key building block and research chemical. The narrative emphasizes the rationale behind experimental methodologies and offers practical insights into its handling and application.

Chemical Identity and Structure

3-(4-Iodophenoxy)piperidine hydrochloride is a heterocyclic organic compound featuring a piperidine ring linked to an iodinated phenyl group via an ether bond.[1][2] The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for many biological and chemical applications. Its structure makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of novel therapeutic agents targeting various biological systems. The piperidine moiety is a common scaffold in pharmaceuticals, and the iodophenyl group offers a site for further chemical modification, such as cross-coupling reactions or radiolabeling.[3]

Key Identifiers:

| Identifier | Value |

|---|---|

| Chemical Name | 3-(4-Iodophenoxy)piperidine hydrochloride[2] |

| CAS Number | 1220018-86-9[2] |

| Molecular Formula | C₁₁H₁₅ClINO[2] |

| Molecular Weight | 339.60 g/mol [2] |

| Canonical SMILES | C1CC(NC1)OC2=CC=C(C=C2)I.Cl[1] |

| InChI Key | Information not publicly available |

Caption: 2D structure of 3-(4-Iodophenoxy)piperidine hydrochloride.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are fundamental in drug development.

| Property | Value | Source | Rationale and Scientific Insight |

| Physical State | Solid | Implied by melting point | The high melting point and ionic nature of the hydrochloride salt favor a solid state at standard temperature and pressure. |

| Melting Point | Data not available | [4] | While data for the exact compound is unavailable, related structures like Piperidine hydrochloride melt at a high temperature (245-248 °C), suggesting strong ionic lattice forces.[5] |

| Boiling Point | Data not available | [4] | As a salt, it is expected to decompose at high temperatures rather than boil. |

| Solubility | Soluble in water | [6] | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. This is crucial for creating stock solutions for biological assays. Solubility in organic solvents like DMSO and ethanol is also expected, which is advantageous for synthetic chemistry and formulation.[6] |

| pKa | Data not available | N/A | The pKa of the piperidinium ion is approximately 11.2. The phenoxy ether is unlikely to significantly alter this. This high pKa means the compound will be predominantly protonated and positively charged at physiological pH (7.4), impacting cell permeability and receptor interactions. |

| LogP | Data not available | N/A | The LogP (octanol-water partition coefficient) of the free base is likely to be moderately lipophilic due to the iodophenyl group. The hydrochloride salt form will have a lower apparent LogP (LogD) at acidic to neutral pH due to its ionization. |

Synthesis and Analytical Characterization

Understanding the synthesis and analytical validation of a compound is paramount for ensuring its identity, purity, and suitability for research.

Representative Synthesis Protocol

The synthesis of 3-(4-Iodophenoxy)piperidine typically involves a Williamson ether synthesis, a robust and well-established method for forming aryl ethers. The subsequent conversion to the hydrochloride salt is a standard procedure.

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of N-Boc-3-hydroxypiperidine, 4-iodophenol, and triphenylphosphine (PPh₃) in an anhydrous aprotic solvent like tetrahydrofuran (THF), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise at 0 °C.

-

Causality Insight: The Mitsunobu reaction is chosen for its mild conditions and high efficiency in forming the C-O bond between a hindered alcohol and a phenol. PPh₃ and DIAD activate the hydroxyl group for nucleophilic attack by the phenoxide.

-

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Purify the resulting crude product, N-Boc-3-(4-iodophenoxy)piperidine, using column chromatography on silica gel.

-

Deprotection and Salt Formation: Dissolve the purified intermediate in a suitable solvent such as 1,4-dioxane or diethyl ether. Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir.

-

Causality Insight: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile. Strong acid cleaves the Boc group, yielding the free amine, which is immediately protonated by the excess HCl to form the stable hydrochloride salt.

-

-

Isolation: The hydrochloride salt typically precipitates from the solution. Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.

Analytical Characterization Workflow

Ensuring the identity and purity of the final compound is a critical, self-validating step in any synthesis.

Caption: Standard workflow for analytical validation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the iodophenyl ring, the piperidine ring protons, and the proton on the nitrogen. The chemical shifts and coupling patterns confirm the connectivity of the molecule. For the parent piperidine, signals appear around 2.8 ppm, 2.0 ppm, and 1.5 ppm.[7]

-

¹³C NMR: The carbon NMR provides information on the number and type of carbon atoms, confirming the presence of the piperidine and iodophenyl carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the molecular weight of the free base [M+H]⁺.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with formic acid or TFA) will separate the product from any remaining starting materials or byproducts. Purity is assessed by the peak area percentage at a specific UV wavelength.

Applications in Research

While specific published applications for 3-(4-Iodophenoxy)piperidine hydrochloride are not abundant, its structural motifs are present in numerous biologically active molecules.[3]

-

Scaffold for Drug Discovery: As a substituted piperidine, it is a valuable building block for synthesizing more complex molecules. Piperidine derivatives are explored as treatments for neurological disorders, analgesics, and antipsychotics.[3][6][8]

-

Precursor for Radioligands: The iodine atom can be replaced with a radioisotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create radioligands for imaging studies, such as Single Photon Emission Computed Tomography (SPECT), or in radioligand binding assays.

-

Fragment-Based Screening: It can be used in fragment-based drug discovery programs to identify interactions with novel biological targets.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure the stability of the compound and the safety of laboratory personnel.

-

Safety Precautions:

-

Handle in accordance with good industrial hygiene and safety practices.[4]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[4]

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

-

The toxicological properties have not been fully investigated.[4][9] Treat as a potentially hazardous substance.

-

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

-

Conclusion

3-(4-Iodophenoxy)piperidine hydrochloride is a well-defined chemical entity with significant potential as a building block in pharmaceutical and medicinal chemistry research. Its physicochemical properties, particularly its aqueous solubility as a hydrochloride salt, make it amenable to a variety of experimental conditions. The synthetic routes are straightforward, and its identity and purity can be rigorously confirmed using standard analytical techniques. Adherence to proper safety and handling protocols is essential when working with this compound. This guide provides a foundational resource for scientists to effectively utilize 3-(4-Iodophenoxy)piperidine hydrochloride in their research endeavors.

References

- Google P

-

Capot Chemical. MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride. [Link]

-

Defense Technical Information Center. Piperidine Synthesis. [Link]

-

International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

Sources

- 1. 1220018-86-9|3-(4-Iodophenoxy)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 2. 3-(4-Iodophenoxy)piperidine hydrochloride | 1220018-86-9 [amp.chemicalbook.com]

- 3. ijnrd.org [ijnrd.org]

- 4. capotchem.cn [capotchem.cn]

- 5. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 3-(4-Iodophenoxy)piperidine Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-Iodophenoxy)piperidine hydrochloride, a key building block in medicinal chemistry and neuroscience research. We will delve into its chemical identity, synthesis, analytical characterization, potential applications, and safety protocols, offering field-proven insights and detailed methodologies.

Core Compound Identity

3-(4-Iodophenoxy)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring linked to an iodinated phenyl group via an ether bond. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of experimental conditions.

| Identifier | Value | Source |

| CAS Number | 1220018-86-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅ClINO | [2][3] |

| Molecular Weight | 339.60 g/mol | [2] |

| Chemical Structure | A piperidine ring attached at the 3-position to an oxygen, which is in turn attached to a benzene ring iodinated at the 4-position. The piperidine nitrogen is protonated and associated with a chloride ion. | |

| SMILES Code | IC1=CC=C(OC2CNCCC2)C=C1.[H]Cl | [2] |

Synthesis of 3-(4-Iodophenoxy)piperidine Hydrochloride: A Mechanistic Approach

The synthesis of 3-(4-Iodophenoxy)piperidine hydrochloride is typically achieved through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or the Buchwald-Hartwig amination, followed by salt formation. The choice of methodology often depends on the desired scale, available starting materials, and catalyst systems.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The key disconnection is the aryl ether bond, leading back to 3-hydroxypiperidine and 1,4-diiodobenzene.

Experimental Protocol: Modified Ullmann Condensation

This protocol outlines a common and effective method for the synthesis of the parent amine, which is then converted to the hydrochloride salt.

Step 1: Aryl Ether Formation

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-hydroxypiperidine (1.0 eq), 1,4-diiodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a high-boiling point polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Execution: Heat the reaction mixture to 120-140 °C and stir under a nitrogen atmosphere for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure 3-(4-iodophenoxy)piperidine.

Step 2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 3-(4-iodophenoxy)piperidine in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

-

Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 3-(4-iodophenoxy)piperidine hydrochloride as a solid.

Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, purity, and stability of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the iodophenyl ring, the methine proton at the 3-position of the piperidine ring, and the methylene protons of the piperidine ring. The integration of these signals should correspond to the number of protons in each environment.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free base and provide fragmentation patterns that can aid in structural elucidation.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is essential for determining the purity of the final product. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection[9][10][11][12][13].

Protocol: HPLC Purity Assessment

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Analysis: The purity is determined by the peak area percentage of the main component.

Applications in Research and Drug Development

The structural motifs within 3-(4-iodophenoxy)piperidine hydrochloride suggest its utility as a scaffold in the design of neurologically active compounds.

Dopamine D4 Receptor Ligand

The piperidine and iodophenyl moieties are present in known ligands for the dopamine D4 receptor, which is a target for the treatment of various central nervous system disorders[1][14][15][16]. The iodine atom can also serve as a site for radiolabeling in positron emission tomography (PET) imaging studies to investigate receptor occupancy and distribution in the brain[17][18][19][20][21].

In Vitro Biological Evaluation: Receptor Binding Assay

To assess the affinity of 3-(4-iodophenoxy)piperidine for the dopamine D4 receptor, a competitive radioligand binding assay can be performed.

Protocol: Dopamine D4 Receptor Binding Assay

-

Materials: Cell membranes expressing the human dopamine D4 receptor, a radiolabeled D4 antagonist (e.g., [³H]-spiperone), and a series of concentrations of the test compound.

-

Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a suitable buffer at room temperature.

-

Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant) to quantify the binding affinity[22].

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 3-(4-iodophenoxy)piperidine hydrochloride.

-

Hazard Identification: This compound is expected to be harmful if swallowed and may cause skin and eye irritation[23][24][25].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[23][24][25].

Conclusion

3-(4-Iodophenoxy)piperidine hydrochloride is a valuable chemical entity with significant potential in the field of drug discovery, particularly for the development of novel central nervous system therapeutics. Its synthesis, while requiring careful optimization, is achievable through established chemical transformations. Rigorous analytical characterization is paramount to ensure its quality for research applications. Further investigation into its pharmacological profile is warranted to fully elucidate its therapeutic potential.

References

-

Characterization of a novel iodinated ligand, IPMPP, for human dopamine D4 receptors expressed in CHO cells. (n.d.). PubMed. [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). [Link]

-

SAFETY DATA SHEET. (2023, August 11). [Link]

-

Binding affinity towards human dopamine D4 receptor was determined via standard competitive displacement assays using [3H]-YM 09151 as radioligand. (n.d.). PubChem. [Link]

-

Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (n.d.). NIH. [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil. (2025, March 5). Semantic Scholar. [Link]

-

Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. (n.d.). NIH. [Link]

-

Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). [Link]

-

Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. (n.d.). PubMed. [Link]

-

Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. (n.d.). [Link]

-

Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP. (n.d.). PubMed Central. [Link]

- Synthetic method of piperidine hydrochloride. (n.d.).

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). [Link]

-

Iodine-124 as a label for pharmacological PET imaging. (2011, June 6). PubMed. [Link]

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022, September 3). PubMed. [Link]

-

PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. (n.d.). Frontiers. [Link]

-

Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. (n.d.). PubMed Central. [Link]

-

HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). PubMed. [Link]

-

PET Radiopharmaceuticals. (n.d.). PubMed Central. [Link]

- Synthesis method of 4-phenylpiperidine hydrochloride. (n.d.).

-

development and validation of a single hplc method for the determination of thirteen pharmaceuticals. (n.d.). Semantic Scholar. [Link]

- The HPLC analytical approach of a kind of 3-amino piperidine. (n.d.).

Sources

- 1. Characterization of a novel iodinated ligand, IPMPP, for human dopamine D4 receptors expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1220018-86-9|3-(4-Iodophenoxy)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 3-(4-Iodophenoxy)piperidine hydrochloride | 1220018-86-9 [amp.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 8. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ptfarm.pl [ptfarm.pl]

- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 14. Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Iodine-124 as a label for pharmacological PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]

- 20. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. AID 65818 - Binding affinity towards human dopamine D4 receptor was determined via standard competitive displacement assays using [3H]-YM 09151 as radioligand - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. fishersci.com [fishersci.com]

- 24. assets.thermofisher.com [assets.thermofisher.com]

- 25. jubilantingrevia.com [jubilantingrevia.com]

A Technical Guide to the Spectral Analysis of 3-(4-Iodophenoxy)piperidine Hydrochloride

This guide provides an in-depth analysis of the expected spectral data for 3-(4-Iodophenoxy)piperidine hydrochloride, a compound of interest in pharmaceutical research and drug development. The structural elucidation of such molecules is fundamental to ensuring their purity, identity, and stability. This document will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule. While direct experimental data for this compound is not publicly available, this guide will provide a robust, predictive analysis based on established principles and spectral data from analogous structures.

Introduction

3-(4-Iodophenoxy)piperidine hydrochloride is a substituted piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals due to its ability to interact with various biological targets. The presence of a 4-iodophenoxy substituent at the 3-position introduces specific spectral signatures that can be used for its unambiguous identification. The hydrochloride salt form is often used to improve the solubility and stability of the compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(4-Iodophenoxy)piperidine hydrochloride, both ¹H and ¹³C NMR would be essential for complete characterization.

A. ¹H NMR Spectroscopy: A Proton's Perspective

Experimental Considerations: The choice of solvent is critical in NMR. For a hydrochloride salt, a polar protic solvent like Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O) is often preferred due to solubility. The presence of the acidic N-H proton from the piperidinium ion will be observable in aprotic solvents like DMSO-d₆ but will exchange with D₂O, leading to its disappearance from the spectrum.

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-iodophenoxy group and the aliphatic protons of the piperidine ring.

-

Aromatic Region (δ 6.5-8.0 ppm): The 4-iodophenoxy group will exhibit a characteristic AA'BB' splitting pattern due to the para-substitution. The protons ortho to the iodine atom (H-3' and H-5') will be deshielded compared to the protons ortho to the oxygen atom (H-2' and H-6') due to the electron-withdrawing nature of iodine. We would expect two doublets in this region.

-

Piperidine Ring Protons (δ 1.5-4.5 ppm): The piperidine ring protons will show complex splitting patterns due to diastereotopicity and spin-spin coupling. The proton at the 3-position (H-3), being attached to the carbon bearing the phenoxy group, will be the most deshielded of the aliphatic protons. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) will also be deshielded due to the inductive effect of the positively charged nitrogen atom. The remaining protons at positions 4 and 5 will appear at higher fields.

-

N-H Proton (δ 8.0-9.5 ppm): In a solvent like DMSO-d₆, the proton on the positively charged nitrogen will appear as a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 3-(4-Iodophenoxy)piperidine Hydrochloride in DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2', H-6' | ~ 7.7 | d | ~ 8-9 |

| H-3', H-5' | ~ 6.9 | d | ~ 8-9 |

| H-3 | ~ 4.2-4.5 | m | - |

| H-2ax, H-6ax | ~ 3.2-3.5 | m | - |

| H-2eq, H-6eq | ~ 2.8-3.1 | m | - |

| H-4ax, H-5ax | ~ 1.8-2.1 | m | - |

| H-4eq, H-5eq | ~ 1.5-1.8 | m | - |

| N-H | ~ 8.5 | br s | - |

B. ¹³C NMR Spectroscopy: The Carbon Backbone

Predicted ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the iodine (C-4') will be at a relatively high field due to the heavy atom effect. The carbon attached to the oxygen (C-1') will be significantly deshielded.

-

Piperidine Ring Carbons (δ 20-75 ppm): Five signals are expected for the piperidine ring carbons. The carbon bearing the phenoxy group (C-3) will be the most deshielded among the aliphatic carbons. The carbons adjacent to the nitrogen (C-2 and C-6) will also be deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(4-Iodophenoxy)piperidine Hydrochloride.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' | ~ 158 |

| C-4' | ~ 85 |

| C-2', C-6' | ~ 140 |

| C-3', C-5' | ~ 118 |

| C-3 | ~ 75 |

| C-2, C-6 | ~ 48 |

| C-5 | ~ 28 |

| C-4 | ~ 22 |

NMR Experimental Workflow

Caption: Workflow for NMR data acquisition and analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 3-(4-Iodophenoxy)piperidine hydrochloride will show characteristic absorption bands corresponding to the various bonds within the structure.

Predicted IR Spectrum:

-

N-H Stretch: A broad and strong absorption band is expected in the region of 2500-3000 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the piperidinium cation.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

-

C=C Aromatic Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching in the aromatic ring.

-

C-O Ether Stretch: A strong absorption band around 1240 cm⁻¹ is expected for the aryl-alkyl ether C-O stretching vibration.

-

C-I Stretch: A weak absorption in the far-infrared region, typically around 500-600 cm⁻¹, can be attributed to the C-I stretching vibration.

Table 3: Predicted IR Absorption Bands for 3-(4-Iodophenoxy)piperidine Hydrochloride.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H (salt) | 2500-3000 | Strong, Broad |

| C-H (aromatic) | 3050-3150 | Medium |

| C-H (aliphatic) | 2850-2960 | Medium |

| C=C (aromatic) | 1450-1600 | Medium to Weak |

| C-O (ether) | 1230-1260 | Strong |

| C-I | 500-600 | Weak |

IR Spectroscopy Experimental Workflow

Caption: Workflow for IR data acquisition and analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For 3-(4-Iodophenoxy)piperidine hydrochloride, electrospray ionization (ESI) would be a suitable technique.

Predicted Mass Spectrum:

In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated free base, [M+H]⁺, where M is the free base 3-(4-Iodophenoxy)piperidine. The molecular weight of the free base (C₁₁H₁₄INO) is 303.02 g/mol . Therefore, the molecular ion peak [M+H]⁺ would be observed at an m/z of 304.03.

Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for piperidine derivatives involve cleavage of the ring or loss of substituents. For this molecule, we might expect to see fragments corresponding to:

-

Loss of the iodophenoxy group.

-

Cleavage of the piperidine ring.

-

A prominent peak at m/z 127 corresponding to the iodine cation (I⁺).

Table 4: Predicted Key Ions in the ESI-MS Spectrum of 3-(4-Iodophenoxy)piperidine.

| Ion | Predicted m/z |

| [M+H]⁺ | 304.03 |

| [M - C₆H₄I]⁺ | 98.09 |

| [C₆H₄IO]⁺ | 218.94 |

| [I]⁺ | 126.90 |

Mass Spectrometry Experimental Workflow

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

IV. Synthesis of Spectral Data

The combination of NMR, IR, and MS data provides a comprehensive and self-validating system for the structural confirmation of 3-(4-Iodophenoxy)piperidine hydrochloride.

-

NMR provides the detailed carbon-hydrogen framework.

-

IR confirms the presence of key functional groups.

-

MS confirms the molecular weight and provides information about the connectivity through fragmentation patterns.

By integrating the information from these three techniques, researchers can be highly confident in the identity and purity of their synthesized compound.

V. Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectral data for 3-(4-Iodophenoxy)piperidine hydrochloride. The presented information is grounded in fundamental spectroscopic principles and data from structurally related compounds. This guide serves as a valuable resource for researchers and scientists involved in the synthesis, characterization, and quality control of this and similar pharmaceutical compounds.

References

-

NIST Chemistry WebBook: Piperidine. The National Institute of Standards and Technology provides comprehensive physical and spectral data for piperidine, including IR and mass spectra. [Link]

-

PubMed: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. This article discusses the mass spectrometric fragmentation of piperidine-containing natural products, providing insights into potential fragmentation pathways. [Link]

Solubility and stability of 3-(4-Iodophenoxy)piperidine hydrochloride

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Iodophenoxy)piperidine hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

3-(4-Iodophenoxy)piperidine hydrochloride is a heterocyclic organic compound featuring a piperidine ring linked to an iodinated phenyl group via an ether bond. As a hydrochloride salt, its physicochemical properties, particularly solubility and stability, are of paramount importance for its application in research and drug development. The hydrochloride form is typically chosen to enhance aqueous solubility and improve handling characteristics compared to the free base.[1] This guide provides a comprehensive technical overview of the methodologies used to characterize the solubility and stability of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. Understanding these properties is a critical prerequisite for any further development, from initial screening and formulation to ensuring the quality and efficacy of a potential active pharmaceutical ingredient (API).

Compound Profile

A foundational understanding begins with the basic physicochemical properties of the molecule.

-

Chemical Structure:

-

CAS Number: 1220018-86-9[2]

-

Molecular Formula: C₁₁H₁₅ClINO[2]

-

Molecular Weight: 339.60 g/mol [2]

| Property | Data | Source |

| CAS Number | 1220018-86-9 | [2] |

| Molecular Formula | C₁₁H₁₅ClINO | [2] |

| Molecular Weight | 339.60 g/mol | [2] |

| Physical State | Solid (Typical for hydrochloride salts) | [3] |

| SMILES Code | IC1=CC=C(OC2CNCCC2)C=C1.[H]Cl | [4] |

Part 1: Solubility Profile Assessment

The solubility of an API is a critical determinant of its bioavailability and developability. As 3-(4-Iodophenoxy)piperidine is a weak base, its conversion to a hydrochloride salt is a common strategy to improve aqueous solubility.[5] However, this solubility is highly dependent on the pH of the medium.

Theoretical Considerations: The Role of pH

The piperidine nitrogen in the molecule is basic and is protonated to form the hydrochloride salt. In solution, an equilibrium exists between the protonated (salt) form and the un-protonated (free base) form.

-

In Acidic Media (Low pH): The equilibrium shifts towards the protonated, cationic form, which is generally highly soluble in water.

-

In Neutral to Basic Media (Higher pH): As the pH increases, the piperidine nitrogen deprotonates, leading to the formation of the free base. The free base is typically less polar and thus significantly less soluble in water, which may lead to precipitation.[6]

This pH-dependent solubility is a critical factor to consider during formulation, as the pH of the gastrointestinal tract varies. A common issue with hydrochloride salts is the "common ion effect," where the presence of chloride ions in the dissolution medium (e.g., in the stomach) can suppress the solubility of the salt.[7]

Experimental Workflow for Solubility Determination

The following diagram outlines the logical workflow for a comprehensive solubility assessment.

Caption: Workflow for solubility profile characterization.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility, as it measures the concentration of a saturated solution at thermodynamic equilibrium.

Objective: To determine the equilibrium solubility of 3-(4-Iodophenoxy)piperidine hydrochloride in various aqueous buffers.

Materials:

-

3-(4-Iodophenoxy)piperidine hydrochloride

-

Phosphate and citrate buffer solutions (e.g., pH 2.0, 4.5, 6.8, 7.4)

-

HPLC-grade water

-

Calibrated analytical balance, pH meter

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated HPLC method for quantification

Methodology:

-

Preparation: Add an excess amount of the compound to a series of glass vials, each containing a known volume of a specific pH buffer. The presence of undissolved solid material must be visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours).

-

Scientist's Note: Equilibration time is critical. To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between these points.

-

-

Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Separation: Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved particles. This step must be done quickly to avoid temperature changes that could cause precipitation.

-

Quantification: Dilute the filtered sample with a suitable solvent (e.g., mobile phase) to a concentration within the calibration range of the analytical method. Analyze the sample using a validated HPLC method to determine the concentration.

-

pH Measurement: Measure the final pH of the remaining suspension to confirm it has not shifted significantly.

Solubility in Organic Solvents

Understanding solubility in organic solvents is crucial for sample preparation in analytical testing, as well as for process chemistry and formulation development.

| Solvent | Anticipated Solubility | Rationale / Use Case |

| Water | High (pH dependent) | Primary vehicle for oral dosage forms. |

| Dimethyl Sulfoxide (DMSO) | High | Common stock solution solvent for in-vitro assays. |

| Methanol / Ethanol | Moderate to High | Used in analytical sample preparation and some formulations. |

| Acetonitrile | Moderate | Common mobile phase component in HPLC analysis. |

| Dichloromethane (DCM) | Low | The hydrochloride salt form drastically reduces solubility in non-polar organic solvents. |

Part 2: Stability Profile Assessment

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] This process is governed by International Council for Harmonisation (ICH) guidelines.[9]

Potential Degradation Pathways

The chemical structure of 3-(4-Iodophenoxy)piperidine hydrochloride suggests several potential degradation pathways that must be investigated.

Caption: Potential degradation pathways for the compound.

-

Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, potentially forming an N-oxide.

-

Hydrolysis: The ether linkage is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions at elevated temperatures.

-

Photodegradation: The carbon-iodine bond on the phenyl ring can be sensitive to light, particularly UV radiation, which could lead to de-iodination via radical mechanisms.

Experimental Workflow for Stability Assessment

The development of a stability-indicating method is central to all stability studies. This workflow ensures that the analytical method used can accurately measure the parent compound without interference from any degradation products.

Caption: Workflow for stability testing and method development.

Protocol 2: Forced Degradation (Stress Testing)

Forced degradation studies are essential to understand degradation pathways and to demonstrate the specificity of the analytical method.[10] The goal is to achieve 5-20% degradation of the API.

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products.

Materials:

-

3-(4-Iodophenoxy)piperidine hydrochloride stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Temperature-controlled ovens, photostability chamber

-

Validated stability-indicating HPLC method

Methodology:

-

Control Sample: Prepare an unstressed control sample by diluting the stock solution to the target concentration and analyze it immediately (T=0).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours). Withdraw samples at various time points, neutralize with an equivalent amount of base, dilute, and analyze.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or slightly elevated temperature. Withdraw samples, neutralize with an equivalent amount of acid, dilute, and analyze.

-

Scientist's Note: Base-catalyzed degradation is often faster than acid-catalyzed degradation for many compounds. Milder conditions may be required.

-

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and protect from light. Withdraw samples, dilute, and analyze.

-

Thermal Degradation: Store both solid compound and a solution sample in an oven at a high temperature (e.g., 80°C) for several days. Analyze at set time points.

-

Photolytic Degradation: Expose solid compound and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[11] A parallel sample should be wrapped in aluminum foil to serve as a dark control.

Summary of Forced Degradation Results (Hypothetical Data)

The results are typically summarized to show the extent of degradation and the number of degradation products formed under each condition.

| Stress Condition | % Degradation (Parent) | No. of Degradants | Observations |

| 0.1 M HCl, 60°C, 24h | ~2% | 1 | Compound is relatively stable to acid. |

| 0.1 M NaOH, RT, 8h | ~15% | 2 | Susceptible to base-catalyzed hydrolysis. |

| 3% H₂O₂, RT, 24h | ~18% | 1 major, 1 minor | Significant oxidative degradation observed. |

| Solid, 80°C, 72h | <1% | 0 | Thermally stable in solid state. |

| Solution, 80°C, 72h | ~5% | 1 | Minor thermal degradation in solution. |

| Photostability (ICH Q1B) | ~12% | 2 | Significant degradation upon light exposure. |

Part 3: Recommended Analytical Methodology

A robust, validated stability-indicating analytical method is the cornerstone of any stability study.[12] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[13]

Protocol 3: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the parent compound from all process impurities and degradation products.

Chromatographic Conditions (Recommended Starting Point):

| Parameter | Recommended Condition | Rationale |

| Column | Reversed-Phase C18, e.g., 150 mm x 4.6 mm, 3.5 µm particle size | C18 columns provide excellent retention and separation for a wide range of small molecules with moderate polarity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the piperidine nitrogen is protonated, leading to sharp peak shapes. Volatile buffer is compatible with mass spectrometry (MS) for peak identification.[12] |

| Mobile Phase B | Acetonitrile | A common, strong organic solvent for reversed-phase chromatography. |

| Gradient Elution | 5% B to 95% B over 20 minutes, then hold at 95% B for 5 min, return to 5% B and equilibrate for 5 min. | A gradient is crucial for stability-indicating methods to ensure that both early-eluting (polar) and late-eluting (non-polar) degradation products are separated and detected within a reasonable runtime.[12] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at ~230 nm | The iodophenyl moiety is expected to have a strong UV absorbance. The optimal wavelength should be determined using a photodiode array (PDA) detector. |

| Injection Vol. | 10 µL | Standard volume; can be adjusted based on sample concentration and detector sensitivity. |

| Diluent | 50:50 Water:Acetonitrile | A solvent that is compatible with the mobile phase and ensures complete dissolution of the sample. |

Conclusion

3-(4-Iodophenoxy)piperidine hydrochloride is a compound whose utility is fundamentally dependent on its solubility and stability characteristics. As a hydrochloride salt of a weak base, it exhibits favorable but pH-dependent aqueous solubility. The primary stability liabilities, identified through forced degradation studies, are likely to be oxidation of the piperidine nitrogen, base-catalyzed hydrolysis, and photolytic cleavage of the carbon-iodine bond. The compound demonstrates good thermal stability, particularly in its solid form. A validated, gradient-based reversed-phase HPLC method is essential for accurately quantifying the compound and resolving it from potential degradants. The protocols and insights provided in this guide serve as a robust framework for researchers to thoroughly characterize 3-(4-Iodophenoxy)piperidine hydrochloride, ensuring data integrity and facilitating its progression in the development pipeline.

References

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

ICH. (1996). ICH Q1A(R2) Stability testing of new drug substances and drug products. International Conference on Harmonisation. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. [Link]

-

ICH. (2003). Q1A(R2) Guideline. International Conference on Harmonisation. [Link]

-

European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

Patel, R. M., & Shah, B. M. (2011). Stability indicating HPLC method development a review. International Research Journal of Pharmacy, 2(5), 79-87. [Link]

-

ICH. (1996). ICH Q1B Photostability testing of new active substances and medicinal products. International Conference on Harmonisation. [Link]

-

Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. [Link]

-

Saimalakondaiah, D., et al. (2013). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Zhou, L., et al. (2015). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 104(9), 2864-2874. [Link]

-

Al-Saeed, M., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug development and industrial pharmacy, 47(4), 562-568. [Link]

-

Ritonga, H., et al. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. AIP Conference Proceedings. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

Al-Saeed, M., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. [Link]

-

Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616. [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?. [Link]

-

Tong, W. Q., & Zuo, G. (2006). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical research, 23(3), 627-635. [Link]

-

Nielsen, C. J., et al. (2012). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 116(24), 6145-6153. [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

-

ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Capot Chemical. (2026). MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride. [Link]

-

Analytical Methods. (2012). Simultaneous separation of the regioisomers of fluorophenylpiperazine and trifluoromethylphenylpiperazine. [Link]

-

Capot Chemical. (n.d.). MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride. [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

-

PubChem. (n.d.). Piperidine, hydrochloride (1:1). [Link]

-

Muszalska, I., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 63(1), 3-8. [Link]

- Google Patents. (n.d.).

-

Polonini, H. C., et al. (2020). Stability of Azathioprine, Clonidine Hydrochloride, Clopidogrel Bisulfate, Ethambutol Hydrochloride, Griseofulvin, Hydralazine Hydrochloride, Nitrofurantoin, and Thioguanine Oral Suspensions Compounded with SyrSpend SF pH4. International Journal of Pharmaceutical Compounding, 24(3), 248-257. [Link]

Sources

- 1. quora.com [quora.com]

- 2. 3-(4-Iodophenoxy)piperidine hydrochloride | 1220018-86-9 [amp.chemicalbook.com]

- 3. Piperidine Hydrochloride | 6091-44-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. 1220018-86-9|3-(4-Iodophenoxy)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 5. pharmtech.com [pharmtech.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. scispace.com [scispace.com]

- 11. snscourseware.org [snscourseware.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. irjpms.com [irjpms.com]

An In-depth Technical Guide to the Potential Biological Targets of 3-(4-Iodophenoxy)piperidine hydrochloride

Introduction

3-(4-Iodophenoxy)piperidine hydrochloride is a molecule of significant interest to researchers in neuropharmacology and drug development. Its chemical architecture, featuring a piperidine ring linked to an iodinated phenoxy group, suggests a high potential for interaction with several key biological targets within the central nervous system. The piperidine moiety is a common scaffold in a vast array of neuroactive compounds, while the iodophenoxy group can significantly influence binding affinity and selectivity. This guide provides a comprehensive overview of the putative biological targets of 3-(4-Iodophenoxy)piperidine hydrochloride, grounded in the established pharmacology of structurally related compounds. We will delve into the evidence supporting these potential interactions, the associated signaling pathways, and provide detailed experimental protocols for the validation and characterization of this compound's activity. Our approach is designed to be a practical and insightful resource for researchers aiming to elucidate the pharmacological profile of this and similar molecules.

Primary Putative Target: The Sigma-1 Receptor

The most probable primary biological target for 3-(4-Iodophenoxy)piperidine hydrochloride is the sigma-1 (σ1) receptor. This assertion is based on a substantial body of literature demonstrating that the phenoxyalkylpiperidine scaffold is a privileged structure for high-affinity sigma-1 receptor ligands.[1][2] The sigma-1 receptor is a unique intracellular protein, primarily located at the endoplasmic reticulum-mitochondrion interface, where it acts as a molecular chaperone, modulating a wide range of cellular signaling processes, including calcium homeostasis, ion channel function, and neuronal survival.[3]

The rationale for suspecting a strong interaction is further bolstered by studies on related compounds. For instance, various N-substituted phenoxyalkylpiperidines have been shown to possess nanomolar to sub-nanomolar affinity for the sigma-1 receptor.[1][2] Furthermore, the presence of a halogen, such as iodine, on the phenoxy ring can contribute favorably to binding affinity at sigma-1 sites.[4] Radioiodinated benzamide derivatives containing a piperidine moiety have also been successfully developed as high-affinity ligands for imaging sigma receptors, underscoring the compatibility of this chemical combination with the receptor's binding pocket.[5]

Sigma-1 Receptor Signaling

The sigma-1 receptor does not function as a classical G-protein coupled receptor. Instead, it is a ligand-operated intracellular chaperone that can translocate within the cell and interact with a variety of client proteins, including ion channels (such as voltage-gated K+ channels and NMDA receptors) and other signaling molecules. Its activation by agonists can lead to the potentiation of neurite outgrowth, modulation of neurotransmitter release, and neuroprotective effects.

Conclusion

Based on a thorough analysis of the existing scientific literature, the primary biological target of 3-(4-Iodophenoxy)piperidine hydrochloride is hypothesized to be the sigma-1 receptor, with a potential for secondary interactions with dopamine (D2/D3) and opioid receptors. The phenoxy-piperidine scaffold strongly suggests a high affinity for the sigma-1 receptor, and the provided experimental protocols offer a robust framework for validating this hypothesis and determining the functional nature of the interaction. A systematic approach, as outlined in the proposed workflow, will enable a comprehensive understanding of the pharmacological profile of this compound, which is a critical step in its potential development as a novel therapeutic agent or research tool.

References

-

Gupta, P., & Gaud, R. S. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23–SE31. [Link]

-

Luger, T. J., & Sabino, M. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23–SE31. [Link]

-

Johnson, R. L., et al. (2006). Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists. Bioorganic & Medicinal Chemistry Letters, 16(12), 3195–3199. [Link]

-

Abate, C., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic effect. European Journal of Medicinal Chemistry, 229, 114038. [Link]

-

D'avola, A., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Molecules, 26(11), 3183. [Link]

-

Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 965. [Link]

-

Ahmad, M., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Acta Poloniae Pharmaceutica, 70(6), 1033–1039. [Link]

-

Abate, C., et al. (2021). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ 1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 229, 114038. [Link]

-

Contino, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1125–1135. [Link]

-

Lindsley, C. W., et al. (2016). Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. ACS Chemical Neuroscience, 8(1), 139–149. [Link]

-

Satała, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Activity. ACS Chemical Neuroscience, 13(1), 1–15. [Link]

-

Abate, C., et al. (2024). A focus on piperidine and piperazine scaffolds. IRIS Unict. [Link]

-

PubChem. (n.d.). Binding affinity towards human dopamine D4 receptor was determined via standard competitive displacement assays using [3H]-YM 09151 as radioligand. [Link]

-

National Center for Biotechnology Information. (2012). -N-1-(3'-iodoallyl)-N'-4-(3'',4''-dimethoxyphenethyl)-piperazine. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

John, C. S., et al. (1997). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Journal of Medicinal Chemistry, 40(18), 2845–2851. [Link]

-